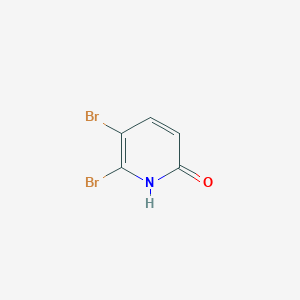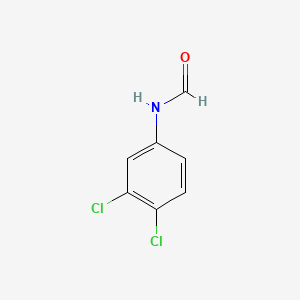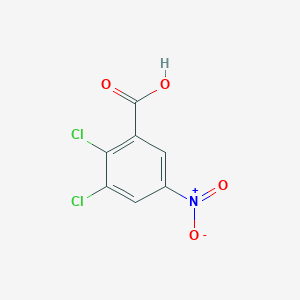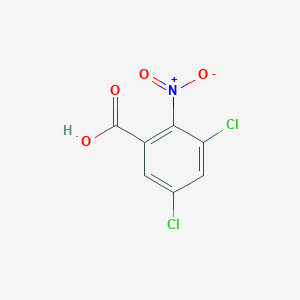![molecular formula C6H4O3S B3025415 Thieno[3,4-c]furan-1,3(4H,6H)-dione CAS No. 75532-25-1](/img/structure/B3025415.png)
Thieno[3,4-c]furan-1,3(4H,6H)-dione
Vue d'ensemble
Description
Thieno[3,4-c]furan-1,3(4H,6H)-dione, also known as furan-fused 3-sulfolene , is a chemical compound that can be used as a bis-diene . It reacts sequentially with a variety of dienophiles to construct four types of skeleton, depending on the dienophile and the reaction conditions .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound can be alkylated to give its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives selectively . These derivatives can then be used as 3,4-dimethylenefuran synthons in intramolecular Diels–Alder reactions .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a furan and 3-sulfolene moieties that could be used as diene components in Diels-Alder reactions .Chemical Reactions Analysis
This compound can undergo several types of chemical reactions. For instance, it can react with dienophiles in a Diels-Alder reaction to form different types of skeletons . It can also undergo alkylation to form its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives .Applications De Recherche Scientifique
Electropolymerization and Optical Properties
Thieno[3,4-c]furan-1,3(4H,6H)-dione derivatives have been investigated for their electropolymerization properties and optical characteristics. Research shows that these compounds, especially when synthesized as donor-acceptor-donor type monomers, exhibit unique redox and optical properties. These properties are crucial in the development of advanced materials for electronic applications, such as electrochromic devices. The impact of heteroatom variation in these compounds on their band gaps and quantum yields has been a key focus, providing insights into the tunability of their electronic properties (Çakal, Cihaner, & Önal, 2020).
Organic Thin-Film Transistors
Another significant application is in the field of organic thin-film transistors. This compound-based materials have been used to create organic semiconductors with potential in large-area flexible electronic devices. These materials demonstrate promising performance characteristics like high charge carrier mobility and stability at various temperatures. Furthermore, their solubility and processability with green solvents like toluene highlight their environmental benefits over traditional semiconductors (Ding et al., 2018).
Synthesis and Reactivity in Organic Chemistry
In organic chemistry, this compound and its derivatives are versatile building blocks. They have been used in Diels–Alder reactions to construct diverse molecular skeletons, demonstrating their utility in synthetic chemistry. These reactions enable the creation of complex structures from simpler precursors, making them valuable in developing pharmaceuticals and advanced materials (Suzuki, Kubomura, & Takayama, 1997).
Mécanisme D'action
Target of Action
Thieno[3,4-c]furan-1,3(4H,6H)-dione, also known as 4,6-Dihydro-1H,3H-thieno[3,4-c]furan-1,3-dione, is a compound that has been studied for its potential applications in organic synthesis . .
Mode of Action
The compound can be used as a bis-diene, reacting sequentially with a variety of dienophiles to construct four types of skeleton, depending on the dienophile and the reaction conditions .
Biochemical Pathways
The compound is involved in the Diels–Alder reactions, a type of organic chemical reaction (specifically, a cycloaddition) between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Result of Action
The compound readily reacts with a variety of alkylating agents to give its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives, selectively . These derivatives can be used as 3,4-dimethylenefuran synthons in intramolecular Diels–Alder reactions .
Action Environment
The action of this compound is influenced by the reaction conditions, including the type of dienophile used and the specific environment of the reaction
Propriétés
IUPAC Name |
4,6-dihydrothieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPDMUMGYXMSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75532-25-1 | |
| Record name | 4,6-dihydrothieno[3,4-c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


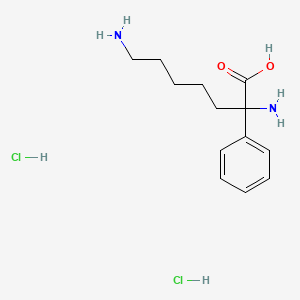

![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)
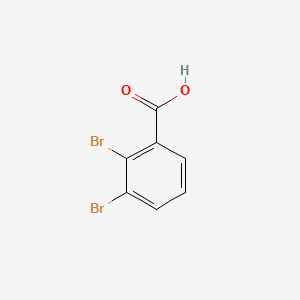
![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)
![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)
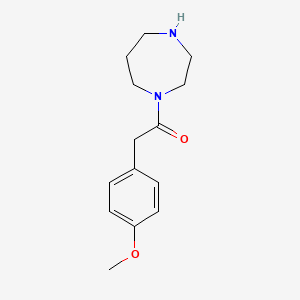
![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)
